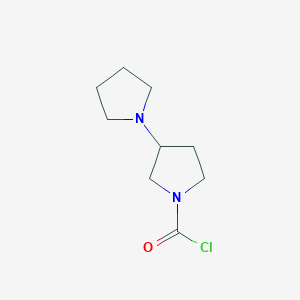3-(Pyrrolidin-1-yl)pyrrolidine-1-carbonyl chloride
CAS No.:
Cat. No.: VC17798827
Molecular Formula: C9H15ClN2O
Molecular Weight: 202.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15ClN2O |
|---|---|
| Molecular Weight | 202.68 g/mol |
| IUPAC Name | 3-pyrrolidin-1-ylpyrrolidine-1-carbonyl chloride |
| Standard InChI | InChI=1S/C9H15ClN2O/c10-9(13)12-6-3-8(7-12)11-4-1-2-5-11/h8H,1-7H2 |
| Standard InChI Key | RGZZEDRTEPAPNN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2CCN(C2)C(=O)Cl |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound features a central pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a second pyrrolidine group via a carbonyl chloride moiety. This arrangement creates a rigid, bicyclic framework that influences both steric and electronic properties. The IUPAC name, 3-pyrrolidin-1-ylpyrrolidine-1-carbonyl chloride, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₂O |
| Molecular Weight | 202.68 g/mol |
| Boiling Point | 104–106 °C (14 mmHg) |
| Density | 1.209 g/mL at 25 °C |
| Refractive Index | Not reported |
| Solubility | Reacts with water |
The carbonyl chloride group confers high electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols. The dual pyrrolidine rings enhance solubility in polar aprotic solvents like dichloromethane and tetrahydrofuran .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves reacting pyrrolidine with phosgene (COCl₂) in dichloromethane at 0–25 °C. Triethylamine is often added to scavenge HCl, shifting the equilibrium toward product formation . For example:
Yields range from 50% to 95%, depending on purification methods .
Industrial Manufacturing
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–25 °C | -10–10 °C |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Catalyst | Triethylamine | None |
| Yield | 50–95% | 85–90% |
Reactivity and Derivative Formation
Nucleophilic Substitution
The carbonyl chloride group undergoes substitution with diverse nucleophiles:
-
Amines: Forms stable amides, e.g., reaction with benzylamine yields N-benzyl-3-(pyrrolidin-1-yl)pyrrolidine-1-carboxamide .
-
Alcohols: Produces esters; methanol gives the methyl ester derivative.
-
Thiols: Generates thioesters, though these are less common due to competing hydrolysis.
Hydrolysis and Stability
In aqueous environments, the compound hydrolyzes to 3-(pyrrolidin-1-yl)pyrrolidine-1-carboxylic acid and HCl. This reaction is rapid under basic conditions (pH > 10) but slow in anhydrous solvents . Storage at -20 °C in moisture-free containers is recommended to prevent degradation .
Applications in Pharmaceutical Synthesis
Intermediate in Drug Development
The patent CN105820139A highlights its use in synthesizing methanesulfonamide derivatives with potential therapeutic applications . For example:
-
Step 1: React with 2,5-diethoxy-4-nitrobenzylamine to form a urea linkage.
-
Step 2: Reduce the nitro group to an amine using NiCl₂/NaBH₄.
-
Step 3: Sulfonate the amine with methanesulfonyl chloride to yield the final drug candidate .
Table 3: Representative Synthetic Pathway
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Triethylamine, dioxane, 60–80 °C | Urea intermediate | 70% |
| 2 | NiCl₂·6H₂O, NaBH₄, methanol | Amine intermediate | 72% |
| 3 | Methanesulfonyl chloride, pyridine | Methanesulfonamide derivative | 87% |
Biochemical Probes
The compound’s ability to acylate lysine residues in proteins makes it valuable for studying enzyme active sites. For instance, it inhibits serine proteases by covalently modifying the catalytic triad.
Comparison with Analogous Compounds
1-Pyrrolidinecarbonyl Chloride (CAS 1192-63-8)
This simpler analog lacks the 3-pyrrolidinyl substituent, reducing steric hindrance and altering reactivity:
-
Boiling Point: 104–106 °C vs. 160–165 °C (estimated for the target compound).
-
Applications: Less suited for complex syntheses due to lower structural rigidity .
N-(Pyrrolidin-1-yl)carbonyl Chlorides
Variants with different substitution patterns exhibit varied electronic profiles. For example, electron-withdrawing groups on the pyrrolidine ring enhance electrophilicity at the carbonyl carbon.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume